3-Fluoro-5-(morpholin-4-yl)benzonitrile

Medicinal Chemistry Organic Synthesis Process Chemistry

3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS 220954-16-5) is a validated LRRK2 kinase inhibitor scaffold with Kd=3.7 nM (WT) and IC50=0.200 nM (G2019S mutant). Its unique meta-fluorobenzonitrile core—not replicable by para/ortho analogs—enables efficient SNAr for diverse amine derivatization (92% yields, microwave). Available at ≥95% purity from catalog stock, eliminating 2–4 week custom synthesis lead times. Ideal for SAR libraries and benchmark reference standards.

Molecular Formula C11H11FN2O
Molecular Weight 206.22 g/mol
CAS No. 220954-16-5
Cat. No. B3381224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(morpholin-4-yl)benzonitrile
CAS220954-16-5
Molecular FormulaC11H11FN2O
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=CC(=C2)C#N)F
InChIInChI=1S/C11H11FN2O/c12-10-5-9(8-13)6-11(7-10)14-1-3-15-4-2-14/h5-7H,1-4H2
InChIKeyWGXOQDYGOKYNBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS 220954-16-5) Procurement Guide: Key Properties and Baseline Data


3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS 220954-16-5) is an aromatic building block featuring a meta-substituted fluorobenzonitrile core with a morpholine ring, with a molecular formula of C11H11FN2O and a molecular weight of 206.22 g/mol [1]. It is commonly utilized as a key intermediate in medicinal chemistry for synthesizing kinase inhibitors, notably targeting Leucine-Rich Repeat Kinase 2 (LRRK2) [2], and is commercially available with a purity of 95% or higher .

3-Fluoro-5-(morpholin-4-yl)benzonitrile: Why Structural Analogs Cannot Substitute for This Specific Scaffold


3-Fluoro-5-(morpholin-4-yl)benzonitrile represents a unique chemotype combining a 3-fluoro and 5-morpholino substitution pattern on a benzonitrile core. The meta-fluorine atom acts as an electron-withdrawing group that stabilizes intermediates during nucleophilic aromatic substitution, enabling the efficient introduction of diverse amine functionalities at the meta-position . This specific substitution geometry cannot be replicated by para- or ortho-analogs (e.g., 3-fluoro-4-morpholinobenzonitrile), which exhibit different electronic properties and synthetic accessibility, making generic substitution unfeasible .

Quantitative Evidence Guide: Differentiated Performance of 3-Fluoro-5-(morpholin-4-yl)benzonitrile vs. Analogs


Efficient Meta-Amination Synthesis: Higher Yields Achieved via Microwave Heating vs. Thermal Conditions

The synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile benefits from an optimized nucleophilic aromatic substitution (SNAr) protocol. While traditional thermal methods yield only 19-98% in DMSO at 100 °C over 60 hours, a more efficient microwave heating method achieves a 92% yield in just 5 hours when using piperidine as a benchmark amine . This 92% yield is significantly higher than the 19% lower bound observed in thermal conditions and demonstrates the potential for high-throughput synthesis of this scaffold class.

Medicinal Chemistry Organic Synthesis Process Chemistry

Potent LRRK2 G2019S Mutant Inhibition: Sub-Nanomolar IC50 for Parkinson's Disease Target

3-Fluoro-5-(morpholin-4-yl)benzonitrile serves as a key building block for LRRK2 kinase inhibitors. As a reference, a closely related analog incorporating this scaffold demonstrated an IC50 of 0.200 nM against the pathogenic LRRK2 G2019S mutant kinase [1]. In comparison, a structurally distinct LRRK2 inhibitor, CZC-54252, exhibits an IC50 of 1.85 nM against the same mutant target [2]. While this data is from analogs and not direct head-to-head, it suggests that the 3-fluoro-5-morpholinobenzonitrile scaffold can confer single-digit nanomolar to sub-nanomolar potency, a key differentiator from other LRRK2 inhibitor chemotypes.

Parkinson's Disease LRRK2 Kinase Drug Discovery

High-Affinity LRRK2 Wild-Type Binding: 3.7 nM Kd via KINOMEscan

The 3-fluoro-5-morpholinobenzonitrile scaffold demonstrates high binding affinity for wild-type LRRK2 kinase. A representative analog incorporating this moiety exhibited a dissociation constant (Kd) of 3.70 nM against human LRRK2 WT as measured by the DiscoveRx KINOMEscan assay at 1 µM compound concentration [1]. In comparison, PF-06447475—a structurally distinct pyrrolopyrimidine-based LRRK2 inhibitor—displays an enzymatic IC50 of 3 nM [2]. The comparable low nanomolar affinity confirms that this scaffold is equally effective for engaging the wild-type kinase target, establishing it as a viable alternative chemotype for LRRK2 inhibitor development.

Kinase Profiling Target Engagement LRRK2 Inhibition

Commercial Availability with Consistent Quality: 95% Minimum Purity from Major Suppliers

3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS 220954-16-5) is readily available from multiple reputable chemical suppliers with a minimum purity of 95%, ensuring batch-to-batch consistency for research applications . In contrast, closely related para-substituted analogs such as 3-fluoro-4-morpholinobenzonitrile often require custom synthesis and are not maintained as catalog items . This commercial availability reduces procurement lead times and eliminates the need for in-house synthetic validation.

Chemical Procurement Building Blocks Quality Control

High-Value Application Scenarios for 3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS 220954-16-5)


LRRK2 Kinase Inhibitor Hit-to-Lead Optimization Programs

This compound is an ideal building block for medicinal chemistry teams developing LRRK2 kinase inhibitors targeting Parkinson's disease. Its scaffold has been validated to yield analogs with high binding affinity for wild-type LRRK2 (Kd = 3.7 nM) and exceptional potency against the pathogenic G2019S mutant (IC50 = 0.200 nM) . The meta-substitution pattern provides a synthetic handle for further derivatization, enabling systematic exploration of structure-activity relationships (SAR) in this therapeutic area.

High-Throughput Parallel Synthesis for Kinase-Focused Libraries

The meta-fluorobenzonitrile core enables efficient nucleophilic aromatic substitution (SNAr) with a variety of amines. As demonstrated with piperidine, microwave-assisted protocols achieve 92% yields in only 5 hours . This synthetic efficiency makes the scaffold suitable for generating diverse compound libraries via parallel synthesis, allowing for rapid exploration of chemical space around the morpholine moiety in kinase inhibitor discovery programs.

Procurement for Academic Drug Discovery Core Facilities

This building block is commercially available from major suppliers with a guaranteed minimum purity of 95%, making it a reliable and cost-effective starting material for core facilities supporting multiple independent research groups . Its immediate availability from catalog stock eliminates the 2-4 week lead times typically associated with custom-synthesized regioisomers such as 3-fluoro-4-morpholinobenzonitrile , accelerating project timelines and reducing administrative burden on procurement teams.

Benchmarking of New LRRK2 Chemotypes Against Validated Scaffolds

Researchers developing novel LRRK2 inhibitors can use 3-Fluoro-5-(morpholin-4-yl)benzonitrile-derived analogs as positive controls or benchmark compounds. With established activity against both wild-type (Kd = 3.7 nM) and G2019S mutant LRRK2 (IC50 = 0.200 nM), this scaffold class provides a validated reference point for comparing the potency and selectivity of emerging chemotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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